molecular formula C20H20N4O3S B2459607 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide CAS No. 946346-75-4

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2459607
CAS No.: 946346-75-4
M. Wt: 396.47
InChI Key: ZQFZVJWSTGQTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine moiety and linked to a benzenesulfonamide group. The pyridazine-morpholine substructure suggests affinity for kinases or other enzymatic targets, while the sulfonamide group may enhance solubility and binding interactions. This compound class is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions, as inferred from related syntheses (e.g., ) .

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)23-17-8-6-16(7-9-17)19-10-11-20(22-21-19)24-12-14-27-15-13-24/h1-11,23H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFZVJWSTGQTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves the reaction of 4-(6-morpholin-4-ylpyridazin-3-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Structural Formula

The structural formula of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide can be represented as follows:

C24H28N4O4S\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}_{4}\text{S}

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis, disrupting bacterial growth and replication.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

Anticancer Potential

The presence of the morpholine and pyridazine rings may enhance the compound's ability to target cancer cells selectively. Studies have suggested that compounds with similar structural features exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Enzymatic Activity

Research has shown that this compound inhibits various enzymes, including carbonic anhydrase. This inhibition plays a crucial role in regulating pH and fluid balance in biological systems, making it a potential candidate for therapeutic applications in diseases where these processes are disrupted.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps:

  • Formation of the Sulfonamide Linkage : Reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
  • Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
  • Formation of the Pyridazine Ring : Involves cyclization reactions starting from appropriate precursors.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Synthesis Method Reference
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (Target Compound) Pyridazine + benzenesulfonamide Morpholine, phenyl Not reported Likely Suzuki coupling Inferred
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (G620-0599) Pyridazine + benzenesulfonamide Morpholine, butoxy Screening compound (activity N/A) Commercial synthesis
4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide Quinoxaline + thioureido Ethylbenzoate, thioureido Anticancer (IC₅₀ = 15.6 mmol L⁻¹) Condensation with thiourea
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine + chromen Fluorophenyl, isopropyl Not reported (patent compound) Suzuki-Miyaura coupling
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Triazine + benzenesulfonamide Benzylamino, chloro Not reported Nucleophilic substitution

Key Comparative Analysis

Structural Features

  • Pyridazine vs. Triazine/Pyrimidine Cores: The target compound’s pyridazine core (vs. triazine in or pyrimidine in ) may confer distinct electronic properties and binding modes.
  • Morpholine Substituent: The morpholine group in the target compound and G620-0599 enhances solubility and may act as a hydrogen-bond acceptor, unlike the benzylamino or fluorophenyl groups in analogues .
  • Sulfonamide Linkers : The benzenesulfonamide moiety is conserved across all compounds, suggesting a shared role in target binding (e.g., carbonic anhydrase inhibition or kinase modulation).

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The morpholine group in the target compound and G620-0599 may optimize pharmacokinetics (e.g., metabolic stability) compared to bulkier substituents like isopropyl in .
  • Combination Therapy : Analogues in show enhanced efficacy with radiation, suggesting that the target compound could be explored in adjuvant settings.

Biological Activity

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a morpholine ring, and a pyridazine moiety, which contribute to its biological properties. The chemical formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, and it has a molecular weight of approximately 398.48 g/mol. The presence of these functional groups allows for diverse interactions with biological targets.

The mechanism of action primarily involves the interaction of the sulfonamide group with enzyme active sites, leading to inhibition. The morpholine ring enhances binding affinity by interacting with hydrophobic pockets within target proteins. Additionally, the pyridazine component may play a role in modulating receptor activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives possess moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on the specific derivative tested .

Antitumor Activity

In vitro studies demonstrate that this compound can inhibit tumor growth and angiogenesis. For example, chick chorioallantoic membrane assays revealed that related compounds blocked angiogenesis at levels comparable to established agents like combretastatin A-4 (CA-4), indicating potential as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH). Inhibitory activity was noted with IC50 values ranging from 16.2 to 50.2 nmol/L, suggesting that structural modifications can significantly enhance potency against this target .

Case Studies and Research Findings

  • Antibacterial Studies : A series of derivatives were synthesized and tested for antimicrobial activity. The results indicated that modifications to the phenyl ring significantly affected potency against bacterial strains, highlighting structure-activity relationships (SAR) in drug design .
  • Antitumor Efficacy : In studies involving tumor models, compounds structurally related to this compound demonstrated effective inhibition of tumor growth through antiangiogenic mechanisms .
  • Pharmacokinetic Properties : Research has also focused on the pharmacokinetics of these compounds, evaluating their bioavailability and metabolic stability in vivo. This information is crucial for assessing their potential as therapeutic agents .

Data Tables

Biological Activity Target Organism/Enzyme Activity Level Reference
AntibacterialStaphylococcus aureusModerate (MIC 250 μg/mL)
AntitumorChick chorioallantoic membraneHigh (comparable to CA-4)
Enzyme InhibitionsEHIC50 16.2 - 50.2 nmol/L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.